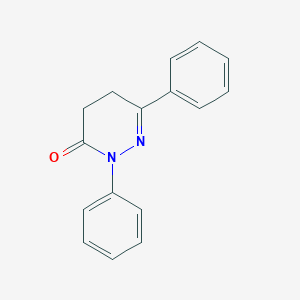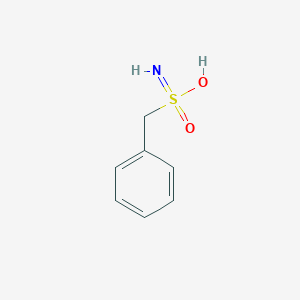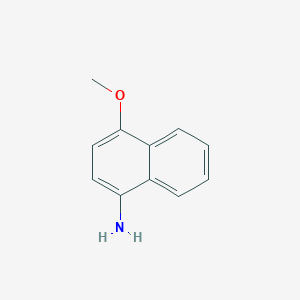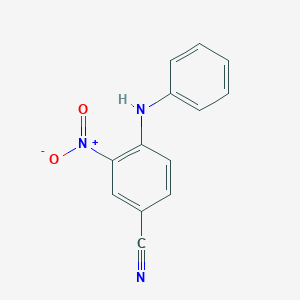
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DPPD and has a molecular formula of C17H14N2O. The compound has a pyridazine core that is substituted with two phenyl rings.
Mecanismo De Acción
The mechanism of action of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one have been extensively studied in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one in lab experiments is its relatively simple synthesis method. The compound can be synthesized in moderate to good yields using readily available starting materials. Another advantage is its diverse range of potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound to animal models or to carry out certain assays.
Direcciones Futuras
There are several future directions for the study of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one. One area of research is the development of more efficient synthesis methods for the compound. Another area is the investigation of the compound's potential use in combination therapies for cancer and other diseases. Additionally, there is a need for further studies on the compound's mechanism of action and its potential side effects. Overall, 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is a promising compound that has the potential to be developed into a novel therapeutic agent for a variety of diseases.
Métodos De Síntesis
The synthesis of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one involves the condensation of 2-aminopyridine and benzil in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained in moderate to good yields. The compound can be purified by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
4578-59-0 |
|---|---|
Nombre del producto |
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one |
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2,6-diphenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C16H14N2O/c19-16-12-11-15(13-7-3-1-4-8-13)17-18(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
NUPJVFNTHQXDSZ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)







